2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane
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Overview
Description
2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of an ethoxy group, a methyl group, and a phenyl group attached to the dioxolane ring makes this compound unique and versatile in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and in situ transacetalization of carbonyl compounds under mild reaction conditions are common . The reaction tolerates acid-sensitive groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine (Py).
Reduction: H2/Ni, H2/Rh, zinc (Zn) in hydrochloric acid (HCl), sodium (Na) in ammonia (NH3).
Substitution: RLi, RMgX, organozinc reagents.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-methyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. As a protecting group, it forms stable acetals or ketals with carbonyl compounds, preventing unwanted reactions during synthetic processes . In biological systems, it may act on muscarinic acetylcholine receptors, modulating their activity .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the ethoxy, methyl, and phenyl groups.
2-Methyl-4-phenyl-1,3-dioxolane: Lacks the ethoxy group.
4-Methyl-2-phenyl-1,3-dioxolane: Similar structure but different substitution pattern.
Uniqueness: 2-Ethoxy-2-methyl-4-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxy group enhances its solubility and reactivity, making it more versatile in various applications compared to its simpler analogs .
Properties
CAS No. |
61562-16-1 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-3-13-12(2)14-9-11(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
NPZMMCKNDKZZRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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